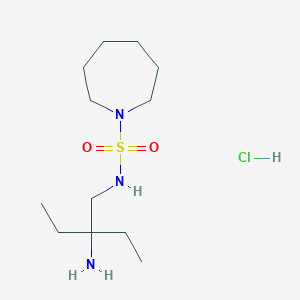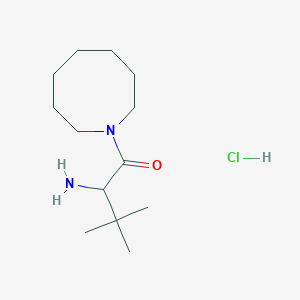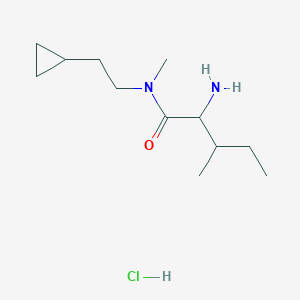![molecular formula C15H18F3NO2 B7632533 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide, also known as YH249, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has the potential to be used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Mechanism of Action
The mechanism of action of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves the inhibition of a specific protein target, which is involved in various cellular processes, including cell growth, survival, and differentiation. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide binds to this protein target with high affinity and specificity, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of tumor growth, the suppression of inflammation, and the modulation of immune responses.
Biochemical and physiological effects:
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide is metabolized primarily through hepatic metabolism and excreted renally. In preclinical studies, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has shown low toxicity and no significant adverse effects on normal tissues and organs. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of central nervous system disorders.
Advantages and Limitations for Lab Experiments
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has several advantages for lab experiments, including its high potency and specificity, its favorable pharmacokinetic profile, and its low toxicity. However, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. In addition, the high cost of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and scalability of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide production. Another area of interest is the elucidation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and immunomodulatory effects of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. Further preclinical studies are also needed to evaluate the efficacy and safety of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide in various disease models, including in vivo models of cancer, inflammation, and autoimmune disorders. Finally, clinical trials are needed to evaluate the potential utility of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide in the treatment of human diseases.
Synthesis Methods
The synthesis of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves several steps, including the preparation of 2-hydroxycyclopentanone, the synthesis of 3-(2-hydroxycyclopentyl)propylamine, and the coupling of the resulting amine with 2,3,6-trifluorobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized and validated, and the purity and identity of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide have been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer models, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has shown potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has also been shown to induce apoptosis and inhibit angiogenesis in tumor cells. In inflammation and autoimmune models, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has demonstrated anti-inflammatory and immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells.
properties
IUPAC Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-8-2-4-9-3-1-5-12(9)20/h6-7,9,12,20H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQJITCNEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCCNC(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)




![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)
![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)